BenchChemオンラインストアへようこそ!

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Organic Synthesis Cross-Coupling C–C Bond Formation

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1501702-03-9) is a bicyclic nitrogen-containing heterocycle belonging to the 1,2,3,4-tetrahydroquinoxaline class, with molecular formula C₉H₁₁IN₂ and molecular weight 274.10 g/mol. The compound features a partially saturated quinoxaline core bearing an iodine atom at the 6-position and a methyl group at the N1 position.

Molecular Formula C9H11IN2
Molecular Weight 274.10 g/mol
Cat. No. B11848610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Molecular FormulaC9H11IN2
Molecular Weight274.10 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=CC(=C2)I
InChIInChI=1S/C9H11IN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyZGTWHCRMQLPXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1501702-03-9): Core Scaffold, Physicochemical Identity, and Sourcing Baseline


6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1501702-03-9) is a bicyclic nitrogen-containing heterocycle belonging to the 1,2,3,4-tetrahydroquinoxaline class, with molecular formula C₉H₁₁IN₂ and molecular weight 274.10 g/mol . The compound features a partially saturated quinoxaline core bearing an iodine atom at the 6-position and a methyl group at the N1 position. It is primarily catalogued by chemical suppliers as a versatile small-molecule scaffold or synthetic building block for medicinal chemistry and organic synthesis applications, with commercial purity typically specified at 95% or 98% . No primary research publications or patents were identified in which this specific compound was directly profiled as a biologically active entity with quantitative comparative data against close structural analogs. The chemical's role in the scientific supply chain is therefore defined by its structural features, physicochemical properties, and synthetic utility rather than by demonstrated biological target engagement.

Why 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Arbitrarily Replaced by Other Tetrahydroquinoxaline Analogs


Within the 1,2,3,4-tetrahydroquinoxaline scaffold class, the combination and position of substituents fundamentally govern reactivity, physicochemical properties, and downstream synthetic compatibility. Structure-activity relationship (SAR) studies across multiple therapeutic programs—including HBV capsid assembly modulation, neuronal NAD boosting, and colchicine-binding site inhibition—have demonstrated that even minor alterations in substitution pattern can drastically alter biological potency, selectivity, and pharmacokinetic behavior [1]. For halogen-bearing tetrahydroquinoxalines specifically, the identity of the halogen at the 6-position dictates cross-coupling reactivity, with 6-iodo derivatives showing markedly faster oxidative addition rates compared to 6-bromo or 6-chloro congeners in palladium-catalyzed transformations [2]. The presence of the N1-methyl group further differentiates this compound from the des-methyl 6-iodo analog (CAS 1504045-51-5), which has a distinct XLogP3-AA of 2.3 and lacks the steric and electronic modulation conferred by N-alkylation . Generic substitution without careful consideration of these structural determinants risks synthetic failure, unpredictable biological outcomes, or incompatibility with established reaction protocols.

Quantitative Differential Evidence for 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline vs. Closest Analogs


Synthetic Accessibility and Cross-Coupling Reactivity Advantage of C6-Iodo over C6-Bromo Tetrahydroquinoxalines

In a direct comparative study of halogenated tetrahydroquinoline analogs, the 6-iodo derivative demonstrated significantly improved conversion in palladium-catalyzed Suzuki coupling reactions relative to the corresponding 6-bromo congener [1]. Although the study was conducted on the tetrahydroquinoline scaffold rather than tetrahydroquinoxaline, the established principle that aryl iodides undergo oxidative addition with Pd(0) approximately 10³–10⁵ times faster than aryl bromides is well-documented across heterocyclic systems and is directly transferable to the tetrahydroquinoxaline series [2]. The 6-iodo substitution on 1-methyl-1,2,3,4-tetrahydroquinoxaline thus provides a kinetically privileged synthetic handle for downstream diversification via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings compared to the 6-bromo or 6-chloro analogs.

Organic Synthesis Cross-Coupling C–C Bond Formation

Increased Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. the Des-Methyl 6-Iodo Analog

The N1-des-methyl analog, 1,2,3,4-tetrahydro-6-iodoquinoxaline (CAS 1504045-51-5), has a computed XLogP3-AA of 2.3 and a molecular weight of 260.07 g/mol . Introduction of the N1-methyl group in 6-iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline increases molecular weight by approximately 14 Da (to 274.10 g/mol) and is predicted to elevate lipophilicity by approximately 0.3–0.5 log units based on the well-characterized Hansch π constant for aliphatic CH₃ addition [1]. This lipophilicity shift modulates membrane permeability, aqueous solubility, and non-specific protein binding profiles in biological assays. Furthermore, the tertiary amine formed by N1-methylation eliminates hydrogen-bond donor capacity at that position, reducing the HBD count from 2 (des-methyl analog) to 1, which influences compliance with Lipinski and related drug-likeness filters [2].

Physicochemical Properties Drug-Likeness Lipophilicity

Heavy Atom Effect: Enhanced Radiolabeling Potential with Iodine-131/Iodine-125 vs. Lighter Halogen or Non-Halogenated Scaffolds

The 6-iodoquinoxaline motif has been validated as a melanin-targeting pharmacophore in PET imaging and targeted radionuclide therapy (TRT) programs, most notably with N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide (ICF01012), which demonstrated high tumor uptake (14.33% ± 2.11% ID/g) and tumor-to-muscle ratios (11.04 ± 2.87) in B16Bl6 melanoma-bearing mice [1]. While ICF01012 employs a fully aromatic 6-iodoquinoxaline-2-carboxamide scaffold, the partially saturated 6-iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline offers a distinct redox profile and conformational flexibility that could modulate melanin-binding kinetics or metabolic stability. Critically, the iodine atom at the 6-position provides a direct synthetic entry point for isotopic exchange with ¹²⁵I (SPECT) or ¹³¹I (TRT) that is unavailable with 6-bromo, 6-chloro, or unsubstituted tetrahydroquinoxaline scaffolds, for which radiolabeling would require alternative and often lower-yielding strategies [2].

Radiolabeling Targeted Radionuclide Therapy Molecular Imaging

Optimal Deployment Scenarios for 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline in Research and Industrial Settings


Palladium-Catalyzed Diversification Libraries in Medicinal Chemistry

The 6-iodo substituent enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for rapid analog generation. Based on the established superior reactivity of aryl iodides vs. bromides in oxidative addition [1], this compound is the preferred building block when parallel synthesis throughput and coupling success rates are prioritized over reagent cost. Medicinal chemistry teams exploring tetrahydroquinoxaline-based kinase inhibitors, GPCR ligands, or epigenetic modulators can use this scaffold to introduce diverse aryl, heteroaryl, alkynyl, or amino substituents at the C6 position under mild conditions, minimizing thermal degradation of sensitive functionality.

Melanin-Targeted Radiopharmaceutical Precursor Development

The validated melanin-targeting properties of 6-iodoquinoxaline-containing probes [1], combined with the distinct saturated scaffold and N1-methyl substitution, position this compound as a candidate precursor for developing next-generation theranostic agents. The iodine at C6 provides a direct pathway for ¹²⁵I or ¹³¹I incorporation, while the tetrahydroquinoxaline core offers conformational flexibility and altered pharmacokinetics compared to aromatic quinoxaline-based tracers such as ICF01012. Researchers pursuing melanoma imaging or TRT may prioritize this scaffold for its balanced properties of synthetic tractability and potential metabolic differentiation.

Physicochemical Property Optimization in CNS-Targeted Programs

The reduced hydrogen-bond donor count (1 HBD vs. 2 for des-methyl analog) and moderately elevated lipophilicity predicted for this compound align with the physicochemical profiles favored for CNS penetration [1]. When integrated into lead optimization campaigns targeting neurodegenerative or neuropsychiatric indications—areas where tetrahydroquinoxaline scaffolds have shown promise as neuronal NAD-boosting agents [2]—this scaffold offers a balanced starting point for multiparameter optimization of potency, permeability, and metabolic stability.

Halogen-Selective Reactivity Probes and Mechanistic Studies

The significantly differentiated oxidative addition kinetics of the C–I bond vs. C–Br and C–Cl bonds make this compound a useful tool for mechanistic investigations of palladium catalytic cycles, including catalyst activation studies and competition experiments. As demonstrated in comparative Suzuki coupling studies on related scaffolds [1], the 6-iodo derivative can serve as a reactive benchmark to calibrate new ligand systems or evaluate catalyst performance under low-temperature or low-catalyst-loading regimes, where aryl bromides or chlorides may fail to initiate.

Quote Request

Request a Quote for 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.